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Cat. No.: B15364809

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Piperidinediethanol is a disubstituted piperidine derivative of interest in medicinal
chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of
pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. This
technical guide provides a comprehensive overview of the core physicochemical properties of
3,3-Piperidinediethanol, including its molecular structure, and predicted properties such as
melting point, boiling point, solubility, pKa, and logP. Due to a lack of extensive experimental
data in publicly available literature, this guide also furnishes detailed, generalized experimental
protocols for the determination of these key parameters. Furthermore, a representative
synthetic workflow and a diagram illustrating a common pharmacological mechanism of action
for piperidine derivatives are presented to provide a broader context for researchers.

Core Physicochemical Data

While experimental data for 3,3-Piperidinediethanol is limited, its basic molecular information
has been established. This section summarizes the known and predicted physicochemical
properties of the compound.

Molecular and Predicted Properties
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Quantitative data for 3,3-Piperidinediethanol is sparse in peer-reviewed literature. The
following table summarizes the available information and computationally predicted values. It is
crucial to note that predicted values are estimations and should be confirmed through
experimental validation.

Property Value Source

Publicly available chemical

CAS Number 873433-30-8
databases
Publicly available chemical
Molecular Formula C9H19NO2
databases
] Publicly available chemical
Molecular Weight 173.25 g/mol
databases
Predicted Melting Point Not available -
) N ) Predicted using computational
Predicted Boiling Point 315.8+25.0 °C (at 760 mmHQ)
models
] - Predicted using computational
Predicted Water Solubility 1.15 x 105 mg/L at 25°C
models
] ] Predicted using computational
Predicted pKa 9.5 (most basic)
models
) Predicted using computational
Predicted logP -1.2

models

Experimental Protocols for Physicochemical
Property Determination

The following sections detail generalized experimental protocols that can be adapted for the
determination of the key physicochemical properties of 3,3-Piperidinediethanol.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For
a pure crystalline solid, this transition occurs over a narrow temperature range.
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Methodology: Capillary Method

Sample Preparation: A small amount of finely powdered, dry 3,3-Piperidinediethanol is
packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample
positioned adjacent to the thermometer bulb. This assembly is then placed in a melting point
apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point
apparatus).

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute,
ensuring uniform heat distribution.

Observation: The temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire solid has melted (T2) are recorded.

Melting Range: The melting point is reported as the range T1-T2.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure

surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

Apparatus Setup: A small quantity of 3,3-Piperidinediethanol is placed in a distillation flask.
The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer
bulb should be positioned just below the side arm of the distillation flask to accurately
measure the temperature of the vapor.

Heating: The flask is heated gently. The liquid will begin to boil, and its vapor will rise and
pass into the condenser.

Equilibrium: The temperature is recorded when it becomes constant. This constant
temperature is the boiling point of the liquid, representing the equilibrium between the liquid
and vapor phases.

Collection: The condensed liquid (distillate) is collected in the receiving flask.
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Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

Sample Preparation: An excess amount of solid 3,3-Piperidinediethanol is added to a
known volume of purified water (or a specific buffer solution) in a sealed flask.

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature
(typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is
reached between the dissolved and undissolved solid.

Phase Separation: The suspension is filtered or centrifuged to separate the saturated
solution from the excess solid.

Quantification: The concentration of 3,3-Piperidinediethanol in the clear, saturated solution
is determined using a suitable analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

Solubility Value: The determined concentration is reported as the aqueous solubility of the
compound at the specified temperature and pH.

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a basic compound like 3,3-

Piperidinediethanol, it indicates the affinity of the piperidine nitrogen for a proton.

Methodology: Potentiometric Titration

Sample Preparation: A known concentration of 3,3-Piperidinediethanol is dissolved in a
suitable solvent, typically water or a water-methanol mixture.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCI) while
the pH of the solution is continuously monitored using a calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH of the solution against the
volume of titrant added.
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e pKa Calculation: The pKa is determined from the pH at the half-equivalence point, which is
the point where half of the 3,3-Piperidinediethanol has been protonated.

LogP Determination

The partition coefficient (P) or its logarithm (logP) is a measure of the differential solubility of a
compound in two immiscible phases, typically octan-1-ol and water. It is a key indicator of a
compound's lipophilicity.

Methodology: Shake-Flask Method

Phase Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each
other.

o Partitioning: A known amount of 3,3-Piperidinediethanol is dissolved in one of the phases
(usually the one in which it is more soluble). This solution is then mixed with an equal volume
of the other phase in a separatory funnel.

o Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound
between the two phases and then allowed to stand for the phases to separate completely.

» Quantification: The concentration of 3,3-Piperidinediethanol in each phase is determined
using a suitable analytical technique (e.g., HPLC-UV/MS).

o LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration
in the octan-1-ol phase to the concentration in the aqueous phase. The logP is the base-10
logarithm of this value.

Synthesis and Pharmacological Context

To provide a comprehensive understanding of 3,3-Piperidinediethanol, this section includes a
representative synthetic workflow and a diagram illustrating a common pharmacological
mechanism of piperidine derivatives.

Representative Synthesis Workflow

While a specific, detailed synthesis protocol for 3,3-Piperidinediethanol is not readily available
in the searched literature, a general and plausible synthetic route for 3,3-disubstituted
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piperidines can be conceptualized. A common approach involves the modification of a pre-
formed piperidine ring. The following diagram illustrates a logical workflow for the synthesis of
3,3-Piperidinediethanol starting from a suitable piperidone precursor.
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Caption: A plausible synthetic workflow for 3,3-Piperidinediethanol.

General Pharmacological Mechanism of Piperidine
Derivatives

Piperidine and its derivatives are prevalent in a vast number of pharmaceuticals and bioactive
molecules. They often serve as key pharmacophores that interact with various biological
targets. One of the most well-known roles of the piperidine moiety is its interaction with G-
protein coupled receptors (GPCRS), such as opioid or muscarinic receptors. The nitrogen atom
of the piperidine ring is often protonated at physiological pH, allowing it to form a crucial ionic
bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. This interaction is
a key anchoring point for many piperidine-containing ligands.

The following diagram illustrates this general mechanism of action.
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Cellular Response
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(e.g., 3.3-Piperidinediethanol)
Protonated Nitrogen (NH*)
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of 3,3-Piperidinediethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15364809#physicochemical-properties-of-3-3-
piperidinediethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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